5-(3-Nitrophenyl)pyrimidine
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Overview
Description
5-(3-Nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-nitrophenyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)pyrimidine typically involves the reaction of 3-nitrobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring . Another method involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.
Major Products:
Reduction of the nitro group: Produces 5-(3-Aminophenyl)pyrimidine.
Substitution reactions: Can yield various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Nitrophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its neuroprotective and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)pyrimidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-(3-Aminophenyl)pyrimidine: A reduction product of 5-(3-Nitrophenyl)pyrimidine with similar biological activities.
Triazole-Pyrimidine Hybrids: Compounds with enhanced neuroprotective and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7H |
InChI Key |
JZCFTPSNSPKCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN=C2 |
Origin of Product |
United States |
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